Isomalt - 64519-82-0

Isomalt

Catalog Number: EVT-278635
CAS Number: 64519-82-0
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isomalt (E953) is a sugar alcohol (polyol) primarily used as a bulk sweetener and humectant in the food and pharmaceutical industries. [] It is a mixture of two disaccharide diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). [, , , ] As a bulk sweetener, it provides sweetness and texture similar to sucrose but with fewer calories and a lower glycemic index, making it suitable for sugar-free and diabetic-friendly products. [, , , , , , ]

Future Directions
  • Improved Production Methods: Research on more efficient and cost-effective enzymatic production methods for isomaltulose, potentially utilizing immobilized enzymes or novel microbial strains, could further enhance the sustainability of isomalt production. [, , ]
  • Tailored Functional Properties: Investigating the impact of different production parameters on the physicochemical characteristics of isomalt, such as particle size distribution, morphology, and crystal structure, could lead to the development of customized isomalt grades with specific functionalities tailored for particular applications. [, , , , ]
  • Expanded Applications in Food Technology: Exploring the potential of isomalt as a functional ingredient in emerging food applications, such as 3D printing, edible films, and encapsulation matrices, could contribute to the development of innovative food products with enhanced nutritional and sensory profiles. [, ]
  • Further Studies on Prebiotic Potential: Conducting more comprehensive in vivo studies to elucidate the specific mechanisms underlying isomalt's prebiotic effects on the gut microbiota and its potential health benefits in various populations could lead to its targeted use as a functional food ingredient for promoting gut health. [, , ]
Source and Classification

Isomalt is primarily sourced from sucrose through a two-step enzymatic process. Initially, sucrose is converted into isomaltulose using specific enzymes. The hydrogenation of isomaltulose yields a mixture of glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol, which together constitute isomalt . This compound falls under the category of sugar alcohols, which are often used as sweeteners in food products due to their reduced caloric content and favorable metabolic effects.

Synthesis Analysis

Methods

The synthesis of isomalt involves two main steps:

  1. Enzymatic Conversion: Sucrose is first enzymatically converted into isomaltulose. This step utilizes specific enzymes that facilitate the rearrangement of the sugar structure.
  2. Hydrogenation: The resulting isomaltulose undergoes hydrogenation, typically using metal catalysts like platinum or ruthenium, to produce isomalt .

Technical Details

The hydrogenation process can be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration. This ensures a high yield of the desired sugar alcohols while minimizing by-products . The process also requires careful control to maintain the stability and quality of the final product.

Molecular Structure Analysis

Structure

Isomalt consists of two main components: glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol. The molecular formula for isomalt can be represented as C_12H_24O_11, reflecting its composition as a sugar alcohol.

Data

  • Molecular Weight: Approximately 344.34 g/mol
  • Structural Formula: The structure features multiple hydroxyl groups (-OH), characteristic of sugar alcohols, which contribute to its sweetness and solubility in water.
Chemical Reactions Analysis

Reactions

Isomalt participates in various chemical reactions typical for sugar alcohols, including:

  • Hydrogenation: Converting sugars into sugar alcohols.
  • Dehydration: Under certain conditions, isomalt can lose water molecules, leading to the formation of other compounds.

Technical Details

The stability of isomalt under different pH levels and temperatures makes it advantageous for use in food applications where prolonged shelf life and resistance to crystallization are desired .

Mechanism of Action

Process

Isomalt's mechanism of action primarily relates to its metabolic pathway:

  • Absorption: Isomalt is absorbed minimally in the small intestine, leading to lower caloric intake compared to traditional sugars.
  • Fermentation: In the colon, it can be fermented by gut bacteria, producing short-chain fatty acids that can have beneficial effects on gut health .

Data

Studies indicate that isomalt provides less than 50% of the calories found in sucrose due to its limited absorption and fermentation profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; hygroscopic
  • Taste: Sweetness level approximately 50–60% that of sucrose

Chemical Properties

  • pH Stability: Stable across a wide pH range (3–7)
  • Thermal Stability: Maintains integrity under heat, making it suitable for baking applications .
Applications

Isomalt has diverse applications across various sectors:

  • Food Industry: Used as a sweetener in candies, chocolates, and baked goods aimed at reducing caloric content.
  • Pharmaceuticals: Serves as an excipient in drug formulations due to its stability and non-cariogenic properties.
  • Dental Products: Incorporated into products designed for oral health since it does not promote tooth decay .
Biotechnological Synthesis and Production Methodologies

Enzymatic Conversion of Sucrose to Isomaltulose

The production of isomalt fundamentally relies on the enzymatic isomerization of sucrose to isomaltulose (6-O-α-D-glucopyranosyl-D-fructofuranose), a critical precursor disaccharide. This transformation is catalyzed by sucrose isomerase (EC 5.4.99.11), an enzyme naturally produced by microorganisms such as Protaminobacter rubrum, Serratia spp., and Klebsiella spp. [7] [2]. The enzymatic mechanism involves the hydrolysis of sucrose’s inherent α-1,2-glycosidic bond within the enzyme's active site, followed by isomer-specific rearrangement into an α-1,6-glycosidic bond characteristic of isomaltulose. Notably, minor byproducts like trehalulose (α-1,1 linkage) and hydrolytic products (glucose and fructose) can form depending on reaction conditions and enzyme specificity [7] [9].

Immobilization technologies are indispensable for industrial viability due to enzyme cost and stability constraints. Current strategies focus on enhancing operational stability and facilitating enzyme/cell reuse:

  • Alginate-based Encapsulation: Cells (e.g., P. rubrum) are entrapped within calcium alginate beads, offering a non-toxic, simple matrix. However, leakage and mechanical fragility necessitate improvements. Composite materials integrating alginate with substances like polyethyleneimine (PEI) or glutaraldehyde significantly reduce leakage and enhance bead robustness. P. rubrum immobilized in alginate-glutaraldehyde-PEI matrices demonstrated operational stability through 24 consecutive batch conversions while maintaining yields of 89-94% from 70% (w/v) sucrose solutions at 30°C [2] [4] [7].
  • Fixed-Bed Reactors: Immobilizates (beads or granules) are packed into columns enabling continuous processing. This configuration minimizes mechanical shear damage compared to stirred tanks. Recent advances focus on formulating highly functional, cost-effective immobilized enzyme granules using scalable unit operations. These granules exhibit excellent activity and conversion efficiency under simulated industrial conditions in mini-plant scale fixed-bed reactors [4] [7].
  • Advanced Materials: Innovations address limitations of traditional carriers. Cross-linked enzyme aggregates (CLEAs), enzyme-inorganic nanoflowers, metal-organic frameworks (MOFs), and nanomaterials (graphene oxide) offer enhanced stability, reduced leakage, higher surface area, and improved enzyme loading. These materials circumvent issues like toxic cross-linker use and diffusion limitations encountered with older methods [7].

Table 1: Key Microorganisms and Immobilization Methods for Isomaltulose Production

MicroorganismImmobilization MethodSubstrate ConcentrationIsomaltulose YieldOperational StabilitySpecific Activity RangeReference Context
Protaminobacter rubrumCalcium alginate (+ Glutaraldehyde/PEI)65-70% (w/v) Sucrose89-94%Up to 24 batches1.6 - 4.0 g g-1 pellet h-1 [2] [4]
Serratia sp.Calcium alginate beadsNot specifiedHighGoodNot specified [7]
Pseudomonas fluorescensRecombinant E. coli (BL21(DE3)pLysS)Not specifiedNot applicable (MDH)*Not applicable (Intracellular enzyme)63 U mg-1 protein (MDH activity) [1]
Engineered strainsNovel matrices (MOFs, Nanoflowers)Under researchUnder researchSignificantly Improved (Research)Under research [7]

Note: MDH (Mannitol Dehydrogenase) in *P. fluorescens is investigated for alternative isomalt production routes, not direct isomaltulose synthesis [1].*

Catalytic Hydrogenation Processes for Isomalt Production

Isomaltulose undergoes catalytic hydrogenation to yield isomalt, an equimolar mixture of two diastereomeric sugar alcohols: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol-dihydrate (1,1-GPM-dihydrate) [1] [3] [10]. This reduction step is crucial for conferring isomalt’s desirable properties: low hygroscopicity, high stability, and reduced caloric content compared to sucrose.

The hydrogenation process employs heterogeneous catalysts under high hydrogen pressure and elevated temperatures:

  • Catalyst Systems: Raney Nickel (Ra-Ni) has been the traditional workhorse catalyst, valued for its high activity and relatively low cost. However, its pyrophoric nature and sensitivity to trace impurities necessitate careful handling. To enhance selectivity towards isomalt and minimize by-product (e.g., mannitol, sorbitol monomers) formation, promoted nickel catalysts or bimetallic systems are employed. Ruthenium-based catalysts (e.g., Ru on carbon, Ru-Ni alloys) show superior activity and selectivity at lower temperatures and pressures compared to conventional Ra-Ni. Ruthenium catalysts are particularly effective in achieving near-quantitative conversion of isomaltulose to the GPS/GPM mixture with minimal over-hydrogenation or degradation products [3] [10] [6].
  • Process Conditions: Typical hydrogenation parameters involve temperatures ranging from 70°C to 140°C and hydrogen pressures between 40 to 150 bar. Reaction times vary significantly depending on catalyst loading, activity, and desired conversion level, typically from 1 to 6 hours. The reaction is usually conducted in aqueous solutions containing 40-70% (w/w) isomaltulose syrup [3] [9] [10].
  • Post-Hydrogenation Processing: Following hydrogenation, the catalyst is separated via filtration. The resulting isomalt syrup undergoes a series of refining steps: Decolorization (using activated carbon), Demineralization (using ion-exchange resins), and Concentration via evaporation. The final step is crystallization, which is critical for obtaining the desired polymorphic form and particle size. This involves controlled cooling of a concentrated isomalt solution, seeding to initiate crystallization, and subsequent separation (centrifugation) and drying (fluidized bed or spray drying) of the crystals. The crystalline product typically contains about 5% water of crystallization [3] [6] [8].

Table 2: Hydrogenation Catalyst Systems and Conditions for Isomalt Production

Catalyst TypeCompositionTypical Temperature Range (°C)Typical Pressure Range (bar H₂)Key AdvantagesKey Disadvantages/Limitations
Raney Nickel (Ra-Ni)Ni-Al alloy, leached100 - 14050 - 150High activity, lower costPyrophoric, sensitive to poisons (S, Cl)
Promoted Ra-NiRa-Ni + Metals (e.g., Mo, Cr)90 - 13040 - 120Improved selectivity/stability vs. plain Ra-NiStill pyrophoric
Ruthenium on Carbon (Ru/C)Ru nanoparticles on C support70 - 12040 - 100Higher activity, lower T/P possible, better selectivityHigher cost
Nickel-Ruthenium (Ni-Ru)Alloy or co-supported80 - 11040 - 90Synergistic effect, high selectivity, good activityComplex preparation, cost

Optimization of Isomerization and Reduction Reactions

Maximizing yield, purity, and efficiency in both the enzymatic isomerization and catalytic hydrogenation steps requires precise optimization of multiple parameters:

  • Enzymatic Isomerization Optimization:
  • Substrate Concentration: High sucrose concentrations (500-700 g/L) are economically essential but can induce substrate inhibition in some sucrose isomerases. Optimal concentrations balance throughput with enzyme kinetics. For instance, P. rubrum immobilized pellets showed substrate inhibition above 70% sucrose, with specific activity decreasing from 4.0 g g⁻¹ h⁻¹ (65% sucrose) to 1.6 g g⁻¹ h⁻¹ (70% sucrose) [2] [7].
  • pH and Temperature: Enzyme activity and stability are highly dependent on pH (typically optimal between pH 5.0-7.0) and temperature (typically 25-40°C). Exceeding the optimal temperature range accelerates enzyme denaturation. Process control maintains conditions within the enzyme's stability window [2] [7] [9].
  • Immobilizate Stability: Extending the operational half-life of immobilized cells/enzymes is paramount for cost reduction. Innovations like cross-linking immobilized cells with glutaraldehyde or using composite matrices (e.g., alginate-silica) significantly enhance mechanical strength and reduce leakage, leading to half-lives exceeding 5000 hours in well-controlled fixed-bed reactors under high sucrose concentrations [4] [7].

  • Catalytic Hydrogenation Optimization:

  • Catalyst Selection and Activation: Catalyst performance (activity, selectivity, lifetime) is critically dependent on the preparation method and pre-treatment (activation). Ruthenium catalysts often require specific reduction protocols. Catalyst poisoning by impurities in the isomaltulose syrup (e.g., sulfur compounds, chloride ions) must be prevented through rigorous feedstock purification [3] [10].
  • Reaction Engineering: Parameters like H₂ partial pressure, stirring speed (for efficient H₂ mass transfer in slurry reactors), temperature profile, and reaction time are meticulously controlled to ensure complete conversion while minimizing by-product formation (e.g., mannitol, sorbitol from cleavage or over-reduction). Maintaining high H₂ availability at the catalyst surface is crucial for suppressing side reactions [3] [10].
  • Alternative Enzymatic Pathway (Research Focus): Research explores bypassing the disaccharide isomerization/hydrogenation route. One approach involves recombinant expression of NADH-dependent mannitol dehydrogenase (MDH) from Pseudomonas fluorescens in E. coli strains. The purified MDH demonstrated activity in converting fructose to mannitol (a component of isomalt), but critically, it also showed novel activity in converting isomaltulose directly to GPS/GPM (isomalt components) in vitro, suggesting a potential enzymatic alternative to catalytic hydrogenation, although industrial implementation remains unproven [1].

Scalability Challenges in Industrial-Scale Manufacturing

Transitioning optimized laboratory or pilot-scale processes to cost-effective industrial production of isomalt presents significant engineering and biological challenges:

  • Mass Transfer Limitations: Scaling enzymatic isomerization involves overcoming diffusional barriers within immobilized cell/enzyme matrices (beads, pellets) in large reactors. Inefficient diffusion of sucrose into and isomaltulose out of the immobilizate reduces overall conversion rates. Similarly, catalytic hydrogenation in large slurry reactors suffers from gas-liquid-solid (H₂-liquid-catalyst) mass transfer limitations. Ensuring sufficient hydrogen dissolution and contact with the catalyst surface requires sophisticated reactor design (e.g., loop reactors, efficient impellers) and optimization of gas sparging [4] [7] [10].
  • Biocatalyst Stability and Cost at Scale: Maintaining high enzyme stability and activity over prolonged periods in large-volume reactors is difficult. Factors like shear forces, temperature gradients, and potential microbial contamination become more pronounced. The cost of immobilization materials and procedures must be minimized for large-scale use. Novel methods using cheaper, non-toxic materials and simplified processes are essential. Achieving consistent long-term operational stability (months) is critical for economic viability. Fixed-bed reactor configurations offer advantages for immobilized enzymes/cells but require uniform packing and flow distribution to prevent channeling and pressure drops [4] [7].
  • Downstream Processing Efficiency: Purifying isomaltulose syrup prior to hydrogenation and refining the final isomalt product are major cost centers. Efficient, large-scale filtration (to remove spent catalysts, immobilized biocatalysts, or carbon), ion-exchange demineralization, evaporation (energy-intensive for concentrating dilute streams), and crystallization (requiring precise control to ensure consistent crystal form, size, and purity) demand robust and optimized equipment. Integrating these steps smoothly is vital for overall process economics [3] [6] [8].
  • Raw Material and Energy Costs: The process relies heavily on sucrose (from sugar beets/cane) and hydrogen gas, both subject to market fluctuations. Energy consumption, particularly for high-pressure hydrogenation, evaporation, and drying, constitutes a significant portion of the operating expenses. Process optimization focuses on maximizing yields (minimizing sucrose waste), reducing catalyst consumption (via recycling and longevity), and integrating energy recovery systems [6] [8].
  • Consistent Product Quality: Reproducing the exact crystalline structure, particle size distribution, and purity level of isomalt consistently on a multi-ton scale is challenging. Variations in upstream processing (enzymatic conversion efficiency, hydrogenation selectivity) directly impact downstream crystallization behavior and final product specifications. Rigorous quality control throughout the manufacturing chain is essential [3] [8] [9].

Properties

CAS Number

64519-82-0

Product Name

Isomalt

IUPAC Name

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2

InChI Key

SERLAGPUMNYUCK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Solubility

Soluble in water, very slightly soluble in ethanol.

Synonyms

D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixt. with 1-O-alpha-D-glucopyranosyl-D-mannitol
D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixture with 1-O-alpha-D-glucopyranosyl-D-mannitol
isomalt
Palatinit

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.